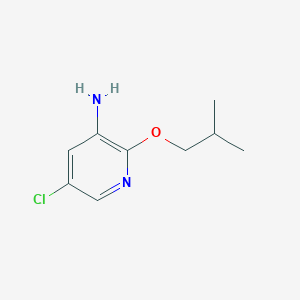![molecular formula C9H8N2O B1406089 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 1211516-12-9](/img/structure/B1406089.png)
3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Overview
Description
“3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of pyrrolopyridines has been reported in several methodologies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .
Chemical Reactions Analysis
Pyrrolopyridines have been used as inhibitors of human neutrophil elastase (HNE), a potent protease that plays an important physiological role in many processes . The introduction of certain substituents at position 5 of the pyrrolopyridine scaffold was tolerated, with retention of HNE inhibitory activity .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and its derivatives are prominently used in the synthesis of various heterocyclic compounds. For example, El-Nabi (2004) demonstrated the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives using this compound. These derivatives were obtained through the oxidation of tosylhydrazones of related pyrrole carbaldehydes, resulting in the formation of tricyclic heterocycles in good yields (El-Nabi, 2004).
Antibacterial Activity
A significant area of research involves the exploration of the antibacterial properties of pyrrolo[2,3-b]pyridine derivatives. Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids starting from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, leading to compounds with demonstrated antibacterial activity in vitro (Toja et al., 1986).
Friendländer Synthesis
Yakovenko et al. (2019) utilized N-Boc-4-aminopyrazole-5-carbaldehydes in the Friendländer synthesis of pyrazolo[4,3-b]pyridines. This process involved reacting with various ketones containing methylene groups, leading to the formation of substituted and carbo[b]fused pyrazolo[4,3-b]pyridines (Yakovenko et al., 2019).
Synthesis of Novel Pyrazolopyridine Derivatives
Panda et al. (2011) synthesized eight pyrazolo[3,4-b]pyridine derivatives using Friedländer condensation. These compounds were screened for their antibacterial activity, with some showing moderate to good effectiveness against various bacteria (Panda et al., 2011).
Application in Single Molecule Magnets
Giannopoulos et al. (2014) explored the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand in the coordination of paramagnetic transition metal ions. This led to the formation of a new {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, also known as 3-Methyl-7-azaindole-5-carboxaldehyde, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCg, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, affecting their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, in vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It’s worth noting that the compound should be stored at 2-8°c
Biochemical Analysis
Biochemical Properties
3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways . The interaction with FGFRs involves binding to the receptor’s active site, thereby inhibiting its activity and affecting downstream signaling pathways. Additionally, this compound can form complexes with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and migration. For instance, in cancer cells, this compound inhibits cell proliferation and induces apoptosis by targeting FGFR signaling pathways . It also affects gene expression and cellular metabolism, leading to altered cellular functions and metabolic states.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as FGFRs, leading to enzyme inhibition . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cellular processes and potential cytotoxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting specific enzymes and pathways. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through oxidation and reduction reactions, leading to the formation of metabolites . These metabolic processes can affect the compound’s activity and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and interactions with target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can affect its interactions with biomolecules and its overall biochemical effects.
properties
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-3-10-9-8(6)2-7(5-12)4-11-9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRFOLBQEOZOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1406008.png)
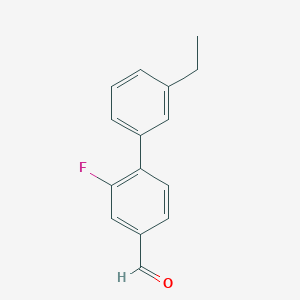
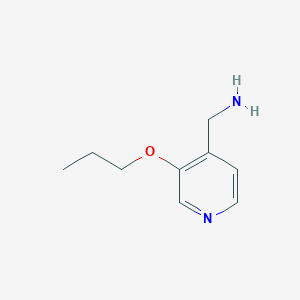
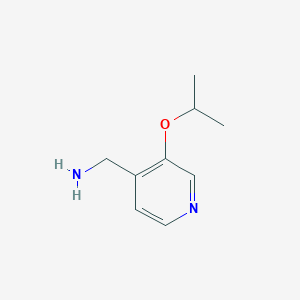
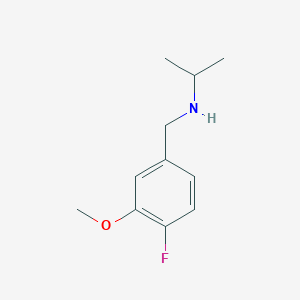
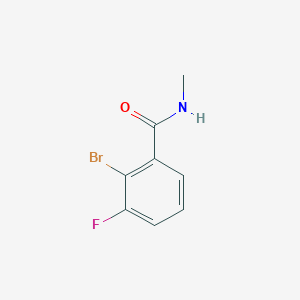
![[(2-Bromo-3-fluorophenyl)methyl]dipropylamine](/img/structure/B1406019.png)

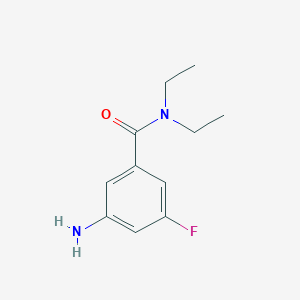

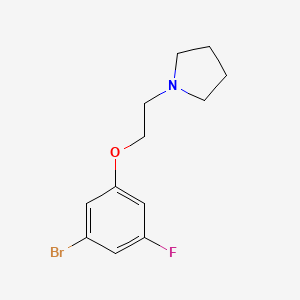

![[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1406028.png)
